molecular formula C11H18N2O B6496884 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol CAS No. 1179110-52-1

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol

Cat. No.: B6496884
CAS No.: 1179110-52-1
M. Wt: 194.27 g/mol
InChI Key: WUCJSIYBKBJLGC-UHFFFAOYSA-N
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Description

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol is a chemical compound that features an imidazole ring attached to a cyclopentanol structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the cyclopentanol structure. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further modified to introduce the propan-2-yl group . The cyclopentanol structure can be synthesized through various organic reactions, including cyclization and reduction processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol is unique due to the combination of the imidazole ring and the cyclopentanol structure, which imparts specific chemical and biological properties not found in simpler compounds .

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(2)11-12-6-7-13(11)9-4-3-5-10(9)14/h6-10,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCJSIYBKBJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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